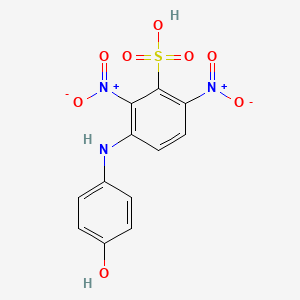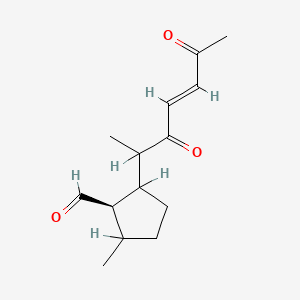
Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1-Methyl-2,5-dioxo-3-hexenyl)-Cyclopentancarbaldehyd ist eine organische Verbindung mit einer komplexen Struktur. Sie ist gekennzeichnet durch einen Cyclopentanring, der mit einer Carbaldehydgruppe, einer Methylgruppe und einer Hexenylgruppe mit zwei Oxogruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-5-(1-Methyl-2,5-dioxo-3-hexenyl)-Cyclopentancarbaldehyd kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Oxidation von Toluolderivaten, gefolgt von Cyclisierung und Funktionalisierung der Gruppen. Eine weitere Methode beinhaltet die Oxidation von Cyclopenten und anschließende Alkylierung mit Isobutylbenzol .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet typischerweise großtechnische Oxidationsreaktionen unter Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie Destillation und Rekristallisation umfassen, um das Endprodukt zu isolieren und zu reinigen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methyl-5-(1-Methyl-2,5-dioxo-3-hexenyl)-Cyclopentancarbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann weiter oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Methyl- und Hexenylgruppen.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).
Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).
Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Alkohole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Alkohole, Carbonsäuren und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1-Methyl-2,5-dioxo-3-hexenyl)-Cyclopentancarbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Produktion von Duftstoffen, Aromen und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-5-(1-Methyl-2,5-dioxo-3-hexenyl)-Cyclopentancarbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden und so deren Funktion möglicherweise verändern. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an verschiedenen biochemischen Stoffwechselwegen teilzunehmen und zelluläre Prozesse zu beeinflussen.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-5-(1-Methylethenyl)-Cyclopentancarbaldehyd: Ähnliche Struktur, jedoch ohne die Hexenylgruppe mit Oxofunktionalitäten.
2-Methyl-5-(1-Methyl-2,5-dioxo-3-pentenyl)-Cyclopentancarbaldehyd: Ähnlich, aber mit einer anderen Position der Oxogruppen.
Eigenschaften
CAS-Nummer |
55811-46-6 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(1R)-2-[(E)-3,6-dioxohept-4-en-2-yl]-5-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C14H20O3/c1-9-4-6-12(13(9)8-15)11(3)14(17)7-5-10(2)16/h5,7-9,11-13H,4,6H2,1-3H3/b7-5+/t9?,11?,12?,13-/m1/s1 |
InChI-Schlüssel |
VZJISTMIBCMLKD-YBOXNEFNSA-N |
Isomerische SMILES |
CC1CCC([C@@H]1C=O)C(C)C(=O)/C=C/C(=O)C |
Kanonische SMILES |
CC1CCC(C1C=O)C(C)C(=O)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


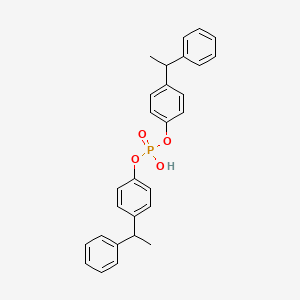

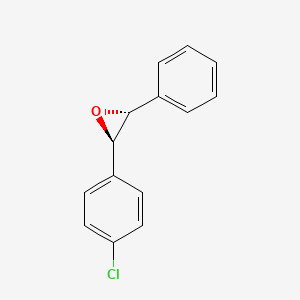

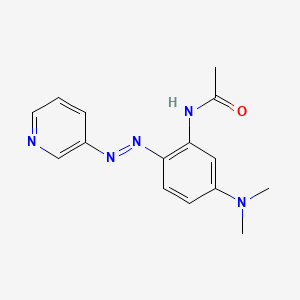
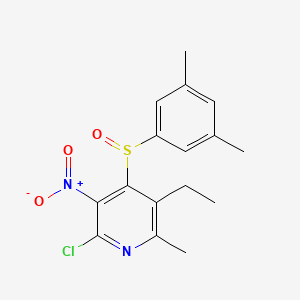

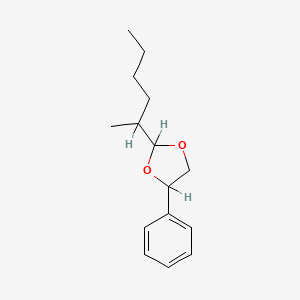

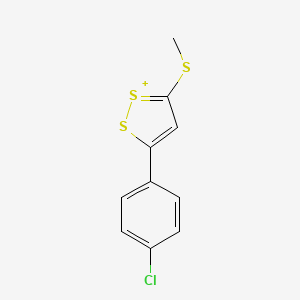

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
